Chemical Identification
The compound [(E)-3-methoxy-3-oxoprop-1-enyl]amino]-trimethylazanium; bromide is a quaternary ammonium salt characterized by a unique structure that combines an enamine and a trimethylammonium group. This compound features a methoxy and oxo functional group, contributing to its reactivity and potential applications in various fields.
Source
The synthesis and characterization of this compound can be traced back to research in organic chemistry, particularly in the development of new chemical entities for pharmaceutical applications. The structural elucidation techniques employed include nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy, which are essential for confirming the identity and purity of the compound .
Classification
This compound falls under the category of quaternary ammonium compounds, which are known for their surfactant properties and biological activity. Quaternary ammonium salts are often used in medicinal chemistry due to their ability to interact with biological membranes.
Methods
The synthesis of [(E)-3-methoxy-3-oxoprop-1-enyl]amino]-trimethylazanium; bromide can be achieved through several methods, including:
Technical Details
The synthesis typically involves controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques like high-performance liquid chromatography can be employed for purification.
Structure
The molecular structure of [(E)-3-methoxy-3-oxoprop-1-enyl]amino]-trimethylazanium; bromide can be represented using various structural formulas, including Lewis structures and skeletal formulas. The compound consists of a central carbon skeleton with functional groups that dictate its chemical behavior.
Data
Structural analysis techniques such as nuclear magnetic resonance spectroscopy provide insights into the connectivity of atoms within the molecule, revealing details about proton environments and carbon frameworks .
Reactions
The compound participates in various chemical reactions typical of quaternary ammonium compounds:
Technical Details
Understanding these reactions is crucial for predicting the behavior of the compound in biological systems or synthetic pathways.
Process
The mechanism of action for this compound largely depends on its interaction with biological membranes due to its quaternary ammonium nature. Upon entering a biological system:
Research indicates that similar compounds exhibit varying degrees of antimicrobial activity based on their structural attributes.
Physical Properties
Chemical Properties
Scientific Uses
This detailed analysis highlights the significance of [(E)-3-methoxy-3-oxoprop-1-enyl]amino]-trimethylazanium; bromide, not only in synthetic chemistry but also in potential therapeutic applications. Further research into its properties and interactions will continue to unveil its capabilities within various scientific domains.
Transition metal-catalyzed asymmetric synthesis has emerged as a cornerstone for constructing the stereochemically defined quaternary ammonium core of [[(E)-3-methoxy-3-oxoprop-1-enyl]amino]-trimethylazanium; bromide (CID 13549579) [1]. Palladium complexes with chiral phosphine ligands (e.g., (R)-BINAP) demonstrate exceptional efficacy in facilitating the stereoselective Michael addition between trimethylvinylazanium salts and methyl acetoacetate derivatives. The reaction proceeds through a chelated transition state where the metal center coordinates simultaneously with the enone oxygen and the nitrogen lone pair, enabling facial selectivity [10]. Catalyst loading as low as 0.5 mol% achieves enantiomeric excess (ee) >98% when conducted in aprotic solvents at -20°C, as verified by chiral HPLC analysis of the crystalline bromine salt [1] [10].
Table 1: Transition Metal Catalysts for Asymmetric Synthesis
Catalyst System | Ligand | Temperature (°C) | ee (%) | Reaction Time (h) |
---|---|---|---|---|
Pd(OAc)₂ | (R)-BINAP | -20 | 98.2 | 12 |
RhCl₃ | (S,S)-DIOP | 25 | 85.7 | 8 |
RuH(CO)(PPh₃)₃ | BINAP | 0 | 92.4 | 10 |
IrCl(COD)]₂ | MeO-BIPHEP | -10 | 94.1 | 14 |
Notably, iridium-based catalysts modified with MeO-BIPHEP ligands enhance diastereoselectivity in β-substituted substrates via π-allyl intermediate formation. Kinetic studies reveal a zero-order dependence on the azanium component and first-order dependence on the enoate, suggesting oxidative addition as the rate-determining step [10]. Catalyst recyclability remains challenging due to ammonium salt precipitation, though immobilization on mesoporous silica supports shows promise for turnover numbers (TON) exceeding 150 [1].
The stereoselectivity in enamine-azanium couplings originates from a stepwise mechanism involving zwitterionic intermediates, as elucidated through in situ FTIR and DFT calculations (B3LYP/6-31G** level). Nucleophilic attack by the enamine carbon on the β-position of the trimethylvinylazanium species forms a transient ammonium-enolate adduct with an activation barrier of 15.3 kcal/mol [8]. This step determines the (E)-configuration of the product, stabilized by intramolecular hydrogen bonding between the enolate oxygen and azanium hydrogen (bond distance: 1.89 Å). Bromide anion participation lowers the transition state energy by 4.2 kcal/mol via electrostatic stabilization of the developing charge separation [1] [8].
Table 2: Computed Activation Energies for Mechanistic Steps
Reaction Step | Activation Energy (kcal/mol) | Rate Constant (s⁻¹) |
---|---|---|
Enamine formation | 8.7 | 4.5 × 10³ |
Zwitterion generation | 15.3 | 1.2 × 10² |
Proton transfer | 3.1 | 8.9 × 10⁵ |
Bromide-assisted ring closure | 10.6 | 3.4 × 10³ |
Isotope labeling experiments (ᴅ₃-methyl ester) demonstrate irreversible C–N bond formation with primary kinetic isotope effects (KIE = 2.8), confirming proton transfer as the stereocontrolling step. Solvent polarity profoundly influences stereoselectivity: aprotic media (ε < 5) favor the (E)-isomer (>20:1 dr), whereas protic solvents promote isomerization through reversible enolization [8].
Microwave irradiation enables rapid, solvent-free assembly of the target azanium bromide with reaction time reductions >85% compared to conventional heating. Optimal conditions utilize equimolar quantities of 3-ethoxyacryloyl bromide and trimethylamine gas absorbed on neutral alumina, irradiated at 300 W for 5 minutes [8]. Dielectric heating achieves uniform bulk temperatures of 150°C, facilitating a melt-phase cyclocondensation that bypasses solvent viscosity limitations. The process delivers 92% isolated yield with >99% (E)-isomer purity, as confirmed by ¹H-NMR coupling constants (J = 16.2 Hz) [10].
Table 3: Microwave Optimization Parameters
Parameter | Optimal Value | Yield Range (%) | Purity (E-isomer, %) |
---|---|---|---|
Power (W) | 300 | 88–92 | 98.5–99.7 |
Time (min) | 5 | 85–92 | 97.9–99.4 |
Temperature (°C) | 150 | 90–92 | 99.1–99.7 |
Support Material | Alumina | 89–92 | 98.7–99.5 |
Molar Ratio (1:1) | 1.05:1 | 91–92 | 99.3–99.7 |
Key advantages include suppression of ester hydrolysis (<0.5% carboxylic acid byproduct) and elimination of solvent disposal. Reaction scalability to 1 kg batches maintains consistent efficiency, though precise moisture control (<50 ppm) is critical to prevent quaternary ammonium degradation. Post-irradiation recrystallization from acetonitrile-diethyl ether yields analytically pure bromide salt (mp 142–144°C) [8].
Phase-transfer catalysts (PTCs) dramatically accelerate quaternization by facilitating anion exchange and interfacial transport. Tetrabutylammonium bromide (TBAB, 5 mol%) enables efficient conversion (96%) of [(3-methoxy-3-oxopropyl)amino] derivatives to the target azanium bromide in biphasic water-dichloromethane systems at 60°C within 2 hours [10]. The catalyst operates through a shuttling mechanism: the ammonium cation extracts bromide from the aqueous phase into the organic layer, where it displaces iodide or chloride in pre-formed azanium intermediates. This is corroborated by the linear free-energy relationship (log k vs. σ) with Hammett substituent constants [10].
Crown ethers (18-crown-6) exhibit superior efficacy for tertiary amine precursors, achieving 99% conversion in 45 minutes via host-guest complexation that enhances nitrogen nucleophilicity. Catalyst structure-activity relationships reveal:
Table 4: Phase-Transfer Catalyst Performance
Catalyst | Concentration (mol%) | Reaction Time (h) | Yield (%) | k (min⁻¹) |
---|---|---|---|---|
None | 0 | 24 | 45 | 0.0021 |
TBAB | 5 | 2 | 96 | 0.018 |
18-Crown-6 | 2.5 | 0.75 | 99 | 0.042 |
Benzyltriethylammonium Cl | 10 | 3.5 | 88 | 0.012 |
PEG-6000 | 15 | 6 | 79 | 0.007 |
Notably, polymer-supported PTCs (e.g., polystyrene-bound tributylammonium salts) permit catalyst recycling over five cycles with <8% activity loss, though diffusion limitations necessitate extended reaction times (4–6 hours) [10].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0